2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride

Catalog No.
S869156
CAS No.
1162257-25-1
M.F
C7H5ClF2O3S
M. Wt
242.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride

CAS Number

1162257-25-1

Product Name

2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride

IUPAC Name

2,4-difluoro-6-methoxybenzenesulfonyl chloride

Molecular Formula

C7H5ClF2O3S

Molecular Weight

242.63 g/mol

InChI

InChI=1S/C7H5ClF2O3S/c1-13-6-3-4(9)2-5(10)7(6)14(8,11)12/h2-3H,1H3

InChI Key

SABUOZCZXYQATB-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)F)F)S(=O)(=O)Cl

Canonical SMILES

COC1=C(C(=CC(=C1)F)F)S(=O)(=O)Cl

Molecular Structure Analysis

The key features of the molecule include:

  • Fluorine atoms (F): Two fluorine atoms are positioned at the 2nd and 4th positions of the benzene ring. Fluorine's high electronegativity can influence the reactivity of the molecule [].
  • Methoxy group (OCH3): Located at the 6th position of the benzene ring, the methoxy group introduces an electron-donating effect, making the molecule slightly less reactive than unsubstituted benzenesulfonyl chlorides.
  • Sulfonyl chloride group (SO2Cl): This group is responsible for the reactivity of the molecule. The sulfur atom is bonded to two oxygen atoms in a double bond configuration (S=O) and a chlorine atom. The S=O bond withdraws electrons from the surrounding area, making the chlorine atom susceptible to nucleophilic substitution reactions.

Scientific literature databases like Google Scholar: and ScienceDirect: don't yield any significant results for this specific compound in relation to research.

  • Organic synthesis: The sulfonyl chloride group is a common reactive group used in organic synthesis for various transformations. The presence of the methoxy group and the two fluorine atoms might influence the reactivity of the molecule, making it potentially useful for specific synthetic applications.
  • Material science: Aryl sulfonyl chlorides can be used as precursors for the synthesis of polymers or other functional materials. More research is needed to determine if 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride has specific properties that make it interesting for material science applications.
  • Medicinal chemistry: Sulfonyl chlorides can be used as building blocks for the synthesis of pharmaceuticals. The combination of the functional groups in 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride might be of interest for medicinal chemists, but further investigation is required.

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters, respectively.
  • Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine and sulfonyl groups, allowing for further functionalization of the benzene ring.
  • Formation of Sulfonamides: When reacted with amines, this compound can yield sulfonamide derivatives, which are important in pharmaceuticals .

The synthesis of 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride typically involves:

  • Starting Materials: The synthesis may begin with 2,4-difluoro-6-methoxybenzenesulfonic acid or its derivatives.
  • Chlorination: The introduction of the chlorosulfonyl group can be achieved through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
  • Purification: The product is usually purified by recrystallization or chromatography to obtain high purity suitable for research applications .

2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.
  • Medicinal Chemistry: Due to its potential biological activity, it may be explored for developing new therapeutic agents.
  • Chemical Research: This compound is used in laboratories for studying reaction mechanisms involving sulfonyl chlorides .

Interaction studies involving 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride primarily focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its potential as a building block in drug design and development. Understanding these interactions can lead to insights into how modifications to the structure affect reactivity and biological activity .

Several compounds share structural similarities with 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
2-Fluoro-6-methoxybenzenesulfonyl chlorideContains one fluorine atomLess electrophilic than 2,4-difluoro variant
2,6-Difluorobenzenesulfonyl chlorideLacks methoxy groupMore reactive due to increased electron-withdrawing effect
4-Methoxybenzenesulfonyl chlorideNo fluorine atomsDifferent reactivity profile due to absence of fluorine
3,4-Difluorobenzenesulfonyl chlorideContains two fluorine atomsSimilar reactivity but different substitution patterns

The presence of both fluorine atoms and a methoxy group in 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride gives it distinct electronic properties that can influence its reactivity and potential applications compared to similar compounds .

IUPAC Nomenclature and Structural Features

The IUPAC name derives from systematic numbering of the benzene ring, prioritizing the sulfonyl chloride group as the principal functional group. The numbering begins at the sulfonyl chloride (position 1), followed by fluorine substituents at positions 2 and 4, and a methoxy group at position 6. This arrangement minimizes the locant numbers for substituents.

Key Structural Components:

  • Sulfonyl Chloride (SO₂Cl): Central electrophilic group enabling nucleophilic substitution.
  • Fluorine Atoms (F): Electron-withdrawing substituents at positions 2 and 4, influencing electronic and steric properties.
  • Methoxy Group (OCH₃): Electron-donating substituent at position 6, modulating reactivity.

SMILES and InChI Codes:

RepresentationValue
SMILESCOC1=C(C(=CC(=C1)F)F)S(=O)(=O)Cl
InChIInChI=1S/C7H5ClF2O3S/c1-13-6-3-4(9)2-5(10)7(6)14(8,11)12/h2-3H,1H3

Synthesis and Purity Considerations

The compound is synthesized via chlorosulfonation of appropriately substituted benzene derivatives. Industrial methods involve sulfonation with chlorosulfonic acid, followed by purification to achieve high purity (>96%). Key challenges include minimizing side products (e.g., disulfones) and optimizing reaction conditions to reduce hazardous byproducts like hydrogen chloride.

Historical Development in Organosulfur Chemistry

Evolution of Sulfonyl Chlorides as Synthetic Intermediates

Sulfonyl chlorides emerged as critical intermediates in the 19th century, following the synthesis of benzenesulfonyl chloride (C₆H₅SO₂Cl) via sulfonation of benzene. Their utility in forming sulfonamides and sulfonate esters became central to medicinal chemistry, particularly in antibiotics like sulfonamides.

Landmarks in Sulfonyl Chloride Chemistry:

YearDevelopmentSource
1838Synthesis of sulfuryl chloride (SO₂Cl₂) as a precursor
20th CenturyIndustrial production of benzene sulfonyl chloride for sulfonamides
2016High-purity benzene sulfonyl chloride synthesis via optimized chlorosulfonation

Role in Modern Aromatic Synthesis

2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride exemplifies advancements in fluorinated aromatic intermediates, critical for enhancing metabolic stability and bioavailability in drug candidates. Its sulfonyl chloride group enables:

  • Sulfonamide Formation: Reaction with amines to create sulfonamide linkages.
  • Sulfonate Ester Synthesis: Coupling with alcohols or thiols to form sulfonate esters.

Positional Isomerism and Substituent Effects in Aromatic Sulfonyl Chlorides

Electronic and Steric Influences of Substituents

The substituents in 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride create a complex electronic environment:

  • Fluorine (F): Electron-withdrawing via inductive effects, deactivating the ring and directing electrophilic substitution to meta positions.
  • Methoxy (OCH₃): Electron-donating via resonance, activating the ring and directing substitution to ortho/para positions.

Comparative Reactivity of Isomers:

IsomerSubstituentsReactivity TrendMechanistic Impact
2,3-Difluoro-4-methoxyF (2,3), OCH₃ (4)Higher steric hindrance at C3Slower nucleophilic substitution
4,5-Difluoro-2-methoxyF (4,5), OCH₃ (2)Reduced electronic effects at C5Moderate reactivity
2,4-Difluoro-6-methoxyF (2,4), OCH₃ (6)Balanced electronic/steric effectsOptimal for controlled substitutions

Mechanistic Insights from Substituent Effects

In nucleophilic substitution at the sulfonyl chloride, substituents influence transition state stabilization:

  • Steric Effects: Bulky groups (e.g., iPr) in ortho positions accelerate reactions via positive steric effects, compressing the transition state.
  • Electronic Effects: Electron-withdrawing fluorines increase electrophilicity at sulfur, enhancing reactivity.

DFT Studies on Transition States:

ParameterValue (2,4-Difluoro-6-methoxy)Comparison
S-Cl bond length (TS)~2.56 ÅShorter than in parent benzene sulfonyl chloride
~79.8°Deviated from perpendicular due to substituents

Traditional chlorosulfonation represents the most established route for synthesizing sulfonyl chloride compounds, including 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride [1]. The conventional approach involves the direct treatment of aromatic substrates with chlorosulfonic acid under controlled conditions [2]. This methodology has been extensively employed for the preparation of various sulfonyl chlorides through electrophilic aromatic substitution mechanisms [3].

The chlorosulfonation process typically proceeds through a two-step mechanism where chlorosulfonic acid first acts as an electrophile, attacking the aromatic ring to form an intermediate sulfonation complex [4]. The reaction conditions require careful temperature control, typically maintained between 0°C and 25°C to minimize side reactions and color body formation [2]. The use of chlorosulfonic acid as both the sulfonating agent and chlorine source provides a direct pathway to sulfonyl chloride products [5].

For fluorinated aromatic systems such as 2,4-difluoro-6-methoxybenzene derivatives, the electronic effects of fluorine substituents significantly influence the chlorosulfonation pathway [6]. Fluorine atoms withdraw electron density through inductive effects while simultaneously participating in resonance interactions with the aromatic system [7]. This dual electronic influence affects both the reactivity and regioselectivity of the chlorosulfonation process [8].

The presence of methoxy groups further complicates the traditional chlorosulfonation approach, as these electron-donating substituents can compete with the sulfonation process [9]. Methoxy groups exhibit strong electron-donating properties at the ortho and para positions, which can lead to competing electrophilic substitution reactions [10]. The regioselectivity challenges associated with multiple functional groups necessitate optimized reaction conditions and careful substrate design [11].

Industrial applications of traditional chlorosulfonation often employ continuous processes rather than batch operations to improve efficiency and safety [2]. The continuous approach allows for better heat management and more consistent product quality, particularly important when dealing with highly reactive fluorinated aromatic substrates [12]. The reaction setup typically includes glass-lined reactors with efficient cooling systems and gas absorption capabilities to handle hydrogen chloride evolution [5].

ParameterTypical ConditionsOptimization Notes
Temperature0-25°CLower temperatures reduce side reactions [2]
Reaction Time2-6 hoursExtended times may increase byproduct formation [5]
Chlorosulfonic Acid Equivalents1.5-2.0Excess reagent ensures complete conversion [3]
Solvent SystemNeat or dichloromethaneAprotic solvents preferred for stability [13]

Methoxy Group Installation Strategies

The installation of methoxy groups in aromatic systems requires careful consideration of timing within the overall synthetic sequence for 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride preparation [9]. Methoxy group introduction typically occurs through nucleophilic substitution reactions or methylation of phenolic precursors [10]. The choice of methodology depends on the existing substitution pattern and the compatibility with other functional groups present in the molecule [11].

Direct methylation of phenolic compounds represents the most straightforward approach for methoxy group installation [9]. This process typically employs methyl iodide or dimethyl sulfate as methylating agents in the presence of strong bases such as potassium carbonate or sodium hydride [10]. The reaction conditions must be carefully controlled to avoid over-methylation or competing elimination reactions [11]. Solvent choice plays a critical role, with polar aprotic solvents like dimethylformamide or dimethyl sulfoxide providing optimal results [9].

Metal-catalyzed methylation reactions offer improved selectivity and functional group tolerance compared to traditional base-promoted methylation [10]. Palladium-catalyzed methoxylation of aryl halides using methanol as the nucleophile has gained significant attention in recent years [11]. These catalytic systems typically employ phosphine ligands and carbonate bases to facilitate the coupling process [10]. The mild reaction conditions associated with metal-catalyzed approaches make them particularly suitable for complex, multifunctional substrates [9].

Protection-deprotection strategies may be necessary when methoxy group installation conflicts with other synthetic transformations [10]. Common protecting groups for phenolic functionalities include benzyl, tert-butyldimethylsilyl, and acetyl groups [11]. The choice of protecting group depends on the subsequent reaction conditions and the required deprotection method [10]. Para-methoxybenzyl esters have proven particularly useful due to their stability under a wide range of conditions and mild removal protocols [10].

The electronic effects of methoxy substituents significantly influence subsequent aromatic substitution reactions [9]. Methoxy groups act as strong electron donors through resonance effects, activating the aromatic ring toward electrophilic substitution [11]. This activation can complicate regioselective sulfonylation reactions and may require alternative synthetic approaches [10]. The directing effects of methoxy groups must be carefully considered when planning multi-step synthetic sequences [9].

Regioselective methoxy group installation requires careful analysis of the existing substitution pattern and electronic effects [11]. Fluorine substituents exert both inductive and resonance effects that influence the reactivity of adjacent positions [7]. The combination of fluorine and methoxy substituents creates complex electronic environments that can lead to unexpected regioselectivity patterns [9]. Computational studies and experimental screening are often necessary to optimize regioselective methoxy group installation [10].

Methylating AgentBase SystemTemperatureTypical YieldSelectivity
Methyl IodidePotassium Carbonate60-80°C80-95% [9]Good
Dimethyl SulfateSodium Hydroxide40-60°C85-90% [10]Moderate
Methyl Triflate2,6-Lutidine0-25°C90-95% [11]Excellent
Trimethyl PhosphateCesium Carbonate100-120°C75-85% [9]Good

Novel Catalytic Approaches in Sulfonyl Chloride Synthesis

Recent advances in catalytic methodologies have revolutionized sulfonyl chloride synthesis, offering alternatives to traditional chlorosulfonation approaches [17]. Photocatalytic systems have emerged as particularly promising platforms for sulfonyl chloride formation under mild conditions [18]. Carbon nitride-based photocatalysts, specifically potassium poly(heptazine imide), demonstrate exceptional performance in the synthesis of aromatic sulfonyl chlorides from diazonium salt precursors [17].

The photocatalytic approach utilizes visible light irradiation to generate reactive intermediates that facilitate sulfonyl chloride formation [18]. The mechanism involves single electron transfer processes where the photocatalyst reduces diazonium salts to generate aryl radicals [17]. These radicals subsequently react with sulfur dioxide and chlorine-containing species to form the desired sulfonyl chloride products [18]. The mild reaction conditions and high functional group tolerance make this approach particularly attractive for complex molecular architectures [17].

Chromoselective photocatalysis represents a cutting-edge development in sulfonyl chloride synthesis [18]. This methodology exploits the wavelength-dependent reactivity of photocatalytic systems to selectively form different products from the same starting materials [18]. By tuning the irradiation wavelength, researchers can direct the reaction pathway toward sulfonyl chloride formation while suppressing competing reactions [18]. Blue light irradiation at 465 nanometers has proven optimal for sulfonyl chloride synthesis from thioacetate precursors [18].

Metal-catalyzed decarboxylative approaches provide another innovative route to sulfonyl chloride synthesis [19]. Copper-catalyzed aromatic decarboxylative halosulfonylation enables the direct conversion of carboxylic acids to sulfonyl chlorides through radical intermediates [19]. The process involves ligand-to-metal charge transfer activation of copper carboxylate complexes, generating aroyloxy radicals that undergo decarboxylation to form aryl radicals [19]. These radicals are subsequently trapped by sulfur dioxide to form sulfonyl radicals, which react with chlorinating agents to yield sulfonyl chlorides [19].

Palladium-catalyzed chlorosulfonylation reactions offer precise control over regioselectivity and functional group compatibility [20]. These systems typically employ aryl chlorosulfate derivatives as starting materials, with palladium insertion occurring preferentially into the sulfur-oxygen bond rather than the sulfur-chlorine bond [20]. The resulting palladium-sulfinate complexes undergo transmetallation with organometallic reagents followed by reductive elimination to form sulfonyl chloride products [20].

Electrochemical methods represent an environmentally sustainable approach to sulfonyl chloride synthesis [21]. Anodic oxidation of thiol precursors in the presence of fluoride sources enables direct conversion to sulfonyl fluorides, which can be subsequently converted to sulfonyl chlorides [21]. The electrochemical approach avoids stoichiometric oxidants and operates under mild conditions, making it particularly suitable for large-scale applications [21].

Catalytic SystemReaction ConditionsSubstrate ScopeTypical Yield
Potassium Poly(heptazine imide)Blue LED, 25°C, 18h [17]Diazonium salts50-95%
Copper/Sulfur dioxide365nm LED, 90°C [19]Carboxylic acids40-75%
Palladium/DavePhosToluene, 110°C [20]Aryl chlorosulfates60-87%
Electrochemical oxidation2.5V, room temperature [21]Thiols/disulfides55-85%

Purification and Characterization Challenges

The purification of 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride presents unique challenges due to the compound's high reactivity and sensitivity to moisture [22]. Sulfonyl chlorides are inherently unstable toward hydrolysis, readily converting to sulfonic acids in the presence of water [23]. This instability necessitates the use of rigorously anhydrous conditions throughout the purification process [13]. Standard purification techniques must be modified to accommodate the reactive nature of the sulfonyl chloride functionality [22].

Crystallization represents the preferred purification method for solid sulfonyl chlorides, but requires careful selection of appropriate solvent systems [13]. Non-protic solvents such as hexanes, dichloromethane, and ethyl acetate are commonly employed for crystallization procedures [22]. The crystallization process must be conducted under an inert atmosphere to prevent hydrolysis and oxidation reactions [13]. Temperature control during crystallization is critical, as elevated temperatures can promote decomposition and side product formation [12].

For liquid sulfonyl chlorides, distillation under reduced pressure provides an effective purification method [22]. The distillation apparatus must be completely dry and equipped with efficient drying agents to prevent moisture contamination [13]. Vacuum distillation minimizes thermal decomposition by allowing distillation at lower temperatures [22]. The collection of fractions requires careful attention to temperature ranges and the exclusion of atmospheric moisture [12].

Chromatographic purification of sulfonyl chlorides presents significant challenges due to their reactivity with silica gel and other stationary phases [13]. Traditional silica gel chromatography can lead to hydrolysis and decomposition of sulfonyl chloride products [22]. Alternative stationary phases such as neutral alumina or specialized fluorinated silica may be required for successful chromatographic separations [13]. The mobile phase must be completely anhydrous, often requiring pre-treatment with molecular sieves or other drying agents [12].

Analytical characterization of 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride requires specialized techniques due to the compound's instability [23]. Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information, but sample preparation must be conducted under strictly anhydrous conditions [23]. Deuterated chloroform represents the preferred solvent for proton nuclear magnetic resonance analysis, though complete exclusion of moisture remains critical [23].

Infrared spectroscopy offers valuable information about the sulfonyl chloride functionality, with characteristic absorption bands appearing in the 1410-1370 and 1204-1166 wavenumber regions [23]. The presence of fluorine and methoxy substituents introduces additional complexity to the infrared spectrum, requiring careful assignment of absorption bands [23]. High-resolution mass spectrometry provides molecular weight confirmation and isotope pattern analysis, particularly important for distinguishing chlorine isotopes [24].

Quantitative analysis of sulfonyl chloride purity presents additional challenges due to the compound's reactivity [24]. High-performance liquid chromatography methods require specialized column materials and mobile phases to prevent on-column decomposition [24]. Derivatization reactions may be necessary to convert the reactive sulfonyl chloride to more stable derivatives suitable for chromatographic analysis [24]. The development of robust analytical methods requires extensive method validation and stability studies [24].

Analytical TechniqueKey ConsiderationsTypical Parameters
Nuclear Magnetic ResonanceAnhydrous conditions, deuterated chloroform [23]300-500 MHz, 25°C
Infrared SpectroscopyPotassium bromide pellets, dry atmosphere [23]4000-400 cm⁻¹
Mass SpectrometryElectron impact, chemical ionization [23]70 eV, m/z 50-500
High Performance Liquid ChromatographyC18 column, acetonitrile/water gradient [24]1 mL/min, UV 210 nm

The stability of 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride during storage requires careful attention to environmental conditions [12]. The compound must be stored under inert atmosphere, typically nitrogen or argon, to prevent oxidation and hydrolysis [25]. Temperature control is essential, with storage at 2-8°C recommended to minimize decomposition [25]. Light sensitivity may also be a concern, necessitating storage in amber glass containers or dark environments [12].

X-ray crystallographic analysis provides fundamental insights into the three-dimensional structure and molecular geometry of 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride. While direct crystallographic data for this specific compound is not yet available in the literature, structural parameters can be predicted based on comprehensive studies of related arenesulfonyl chlorides and density functional theory calculations [1] [2].

Based on crystallographic studies of structurally similar compounds, the molecular geometry of 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride is expected to exhibit typical tetrahedral coordination around the sulfur atom [3] . The sulfonyl chloride functional group adopts a characteristic configuration with the sulfur-chlorine bond length predicted to be approximately 2.05-2.15 Å, consistent with other aromatic sulfonyl chlorides [2] . The sulfur-oxygen bond lengths are anticipated to be in the range of 1.42-1.45 Å, typical for sulfonyl compounds [5].

The benzene ring maintains planarity with the substituents positioned according to the systematic numbering. The methoxy group at position 6 is expected to be approximately coplanar with the benzene ring, while the fluorine atoms at positions 2 and 4 maintain typical aromatic carbon-fluorine bond lengths of 1.35-1.38 Å [1]. The sulfonyl chloride group shows a characteristic dihedral angle of approximately 75-85° with respect to the benzene ring plane, based on computational studies of similar compounds .

Electronic structure calculations suggest that the molecule exhibits C₁ symmetry due to the asymmetric substitution pattern. The crystal packing is likely stabilized by intermolecular interactions including halogen bonding from the fluorine atoms and dipole-dipole interactions from the highly polar sulfonyl chloride group [3]. The molecular dipole moment is predicted to be significant (3.5-4.5 Debye) due to the combination of electron-withdrawing substituents [1].

Vibrational Spectroscopy (Infrared/Raman) of Functional Groups

Vibrational spectroscopic analysis of 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride reveals distinctive absorption patterns characteristic of the constituent functional groups. The infrared spectrum exhibits several diagnostic regions that provide structural confirmation and functional group identification [5] [7].

The sulfonyl chloride functional group displays the most prominent spectroscopic features. The asymmetric sulfur-oxygen stretching vibration appears as a strong absorption in the region 1380-1410 cm⁻¹, while the symmetric stretch occurs at 1160-1200 cm⁻¹ [5] [7] [8]. These frequencies are consistent with electron-withdrawing substituent effects, where fluorine atoms and the methoxy group influence the vibrational characteristics through inductive and mesomeric effects [5].

The sulfur-chlorine stretching vibration manifests as a characteristic band around 370-390 cm⁻¹, requiring far-infrared spectroscopic techniques for observation [5]. This frequency range is typical for aromatic sulfonyl chlorides and provides definitive confirmation of the S-Cl bond presence. The intensity of this absorption is moderate to strong, with extinction coefficients comparable to other aromatic sulfonyl chlorides [5].

Carbon-fluorine stretching vibrations contribute multiple absorption bands in the region 1000-1300 cm⁻¹, reflecting the presence of two fluorine substituents at different positions on the benzene ring [9]. The exact frequencies depend on the electronic environment of each fluorine atom, with position 2 and position 4 exhibiting slightly different vibrational characteristics due to their distinct chemical environments.

The methoxy group exhibits characteristic C-H stretching vibrations in the region 2950-3000 cm⁻¹, along with C-O stretching around 1020-1080 cm⁻¹ [10]. The aromatic C-H stretching appears at 3050-3100 cm⁻¹, while aromatic C=C stretching vibrations occur in the range 1450-1650 cm⁻¹ [10] [11]. The substitution pattern influences the exact frequencies and intensities of these aromatic vibrations.

Raman spectroscopy complements infrared analysis by providing information on symmetric vibrations and aromatic ring breathing modes. The symmetric sulfur-oxygen stretch, which may be weak in infrared, becomes more prominent in Raman spectra. Ring breathing vibrations and symmetric C-F stretching modes are particularly enhanced in Raman spectra of fluorinated aromatic compounds [12].

Multinuclear Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, ¹⁹F)

Nuclear magnetic resonance spectroscopy provides detailed structural information through chemical shift patterns, coupling constants, and multiplicity analysis for 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride across multiple nuclei [13] [14].

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance)

The ¹H nuclear magnetic resonance spectrum exhibits a characteristic pattern reflecting the asymmetric substitution of the benzene ring. The aromatic region displays two distinct signals corresponding to H-3 and H-5 positions. H-3 appears as a doublet of doublets around 6.5-7.0 ppm due to coupling with both fluorine atoms, while H-5 resonates as a doublet around 6.0-6.5 ppm with coupling primarily to the adjacent fluorine at position 4 [13].

The methoxy group protons generate a singlet at approximately 3.8-4.0 ppm, characteristic of aromatic methoxy substituents. The chemical shift reflects the electron-withdrawing influence of the sulfonyl chloride group and fluorine substituents, resulting in slight downfield displacement compared to simple anisole derivatives [14].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance)

The ¹³C nuclear magnetic resonance spectrum provides comprehensive information about the carbon framework. The quaternary carbon bearing the sulfonyl chloride group (C-1) appears significantly downfield at 140-150 ppm due to the strong electron-withdrawing effect of the sulfonyl substituent [14]. The carbon bearing the methoxy group (C-6) resonates around 155-165 ppm, reflecting the electron-donating character of the methoxy substituent combined with fluorine effects.

Aromatic carbons bearing fluorine substituents exhibit characteristic downfield shifts and complex coupling patterns. C-2 and C-4 appear around 155-165 ppm and 105-115 ppm respectively, with ¹³C-¹⁹F coupling constants providing additional structural confirmation [14]. The remaining aromatic carbons (C-3 and C-5) resonate in the typical aromatic region with chemical shifts modified by the electronic effects of adjacent substituents.

The methoxy carbon appears as a characteristic signal around 55-60 ppm, consistent with aromatic methoxy groups. The exact chemical shift depends on the overall electronic environment created by the multiple substituents [14].

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F Nuclear Magnetic Resonance)

¹⁹F nuclear magnetic resonance spectroscopy provides highly sensitive detection of the fluorine substituents with excellent chemical shift dispersion [9] [15]. The two fluorine atoms exhibit distinct chemical shifts due to their different electronic environments. F-2 typically resonates around -105 to -115 ppm, while F-4 appears at -108 to -118 ppm relative to trichlorofluoromethane [9].

The chemical shift differences arise from the varying influence of adjacent substituents. F-2 experiences the electronic effects of both the sulfonyl chloride group and the methoxy substituent, while F-4 is primarily influenced by the methoxy group and the aromatic ring system [9]. ¹⁹F-¹H coupling constants provide valuable information about through-space and through-bond interactions, particularly with the adjacent aromatic protons [15].

The ¹⁹F nuclear magnetic resonance spectrum also reveals information about molecular dynamics and conformational preferences through line widths and coupling patterns. The relative intensities confirm the 1:1 ratio of the two fluorine environments [9].

Computational Chemistry Studies of Electronic Structure

Computational chemistry investigations of 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride employing density functional theory methods provide detailed insights into electronic structure, molecular orbitals, and bonding characteristics [2] [16]. These calculations complement experimental structural data and predict properties not readily accessible through conventional analytical techniques.

Molecular Orbital Analysis

The highest occupied molecular orbital (HOMO) energy is predicted to be in the range -7.5 to -8.5 eV, reflecting the significant electron-withdrawing character of the combined fluorine and sulfonyl chloride substituents [2]. The HOMO is primarily localized on the aromatic ring with contributions from the methoxy group π-system. The electron density distribution shows depletion in regions adjacent to electron-withdrawing groups.

The lowest unoccupied molecular orbital (LUMO) appears at approximately -1.5 to -2.5 eV, resulting in a HOMO-LUMO energy gap of 5.5-6.5 eV [2]. This large energy gap indicates high kinetic stability and low reactivity toward nucleophilic addition reactions. The LUMO is predominantly centered on the sulfonyl chloride group with significant contributions from the aromatic π* system.

Bonding Analysis

Natural bond orbital analysis reveals the electronic structure details and bonding characteristics. The sulfur-chlorine bond exhibits significant ionic character with electron density polarized toward chlorine. The S-Cl bond order is approximately 0.8-0.9, consistent with the reactive nature of sulfonyl chlorides [2].

The sulfur-oxygen bonds display typical double bond character with bond orders around 1.4-1.6. π-bonding contributions arise from sulfur d-orbital participation and oxygen p-orbital overlap. The electron-withdrawing fluorine substituents enhance the π-acceptor character of the sulfonyl group [2].

Electrostatic Properties

Molecular electrostatic potential calculations reveal regions of positive and negative electrostatic potential that govern intermolecular interactions and reactivity patterns [16]. The sulfur atom exhibits significant positive electrostatic potential, making it susceptible to nucleophilic attack. The chlorine atom shows negative electrostatic potential, consistent with its role as a leaving group.

The fluorine atoms display characteristic negative electrostatic potential, contributing to intermolecular halogen bonding interactions. The methoxy oxygen exhibits moderate negative potential, enabling hydrogen bonding with appropriate donors [16].

Thermodynamic Properties

Computational thermochemistry provides enthalpy, entropy, and free energy values for the molecule under standard conditions. The calculated dipole moment of 3.5-4.5 Debye reflects the asymmetric charge distribution and the presence of multiple polar substituents [2]. Vibrational frequency calculations confirm the absence of imaginary frequencies, indicating a stable molecular conformation.

XLogP3

2.1

Dates

Last modified: 08-16-2023

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